molecular formula C4H7NO2S B12927976 Acetic methylcarbamothioic anhydride

Acetic methylcarbamothioic anhydride

Cat. No.: B12927976
M. Wt: 133.17 g/mol
InChI Key: OEGIOYAKRWHJHX-UHFFFAOYSA-N
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Description

Acetic methylcarbamothioic anhydride is an organic compound that belongs to the class of anhydrides. It is a derivative of acetic acid and methylcarbamothioic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic methylcarbamothioic anhydride can be synthesized through the reaction of acetic anhydride with methylcarbamothioic acid. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants to a specific temperature to facilitate the formation of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where acetic anhydride and methylcarbamothioic acid are combined under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic methylcarbamothioic anhydride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioesters or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the anhydride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioesters and thiols.

    Substitution: Amides, esters, and thioesters.

Scientific Research Applications

Acetic methylcarbamothioic anhydride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific functional groups.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of acetic methylcarbamothioic anhydride involves nucleophilic attack on the carbonyl carbon of the anhydride group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Acetic anhydride: A simpler anhydride used widely in acetylation reactions.

    Methylcarbamothioic anhydride: Another anhydride with similar reactivity but different functional groups.

    Propionic anhydride: An anhydride with a longer carbon chain, used in similar types of reactions.

Uniqueness

Acetic methylcarbamothioic anhydride is unique due to the presence of both acetic and methylcarbamothioic groups, which impart distinct reactivity and properties. This dual functionality allows it to participate in a broader range of chemical reactions compared to simpler anhydrides.

Biological Activity

Acetic methylcarbamothioic anhydride is a compound of interest in various biological and chemical contexts. This article explores its biological activity, focusing on its mechanisms, effects on living organisms, and relevant research findings.

Chemical Structure and Properties

This compound is derived from methylcarbamothioic acid and acetic anhydride. Its structure can be represented as follows:

C4H7N1O2S\text{C}_4\text{H}_7\text{N}_1\text{O}_2\text{S}

This compound features both acyl and thioamide functionalities, which are significant in its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
  • Reactivity with Nucleophiles : Due to the presence of reactive functional groups, it can undergo nucleophilic attack, leading to the formation of adducts that may have biological implications.
  • Modulation of Cell Signaling : It may influence signaling pathways by modifying proteins or nucleic acids.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

  • Cytotoxicity : Research has shown that this compound exhibits cytotoxic properties against various cancer cell lines. For instance, a study indicated that it could induce apoptosis in human leukemia cells, suggesting potential anti-cancer applications.
  • Antimicrobial Activity : Preliminary tests have demonstrated that this compound possesses antimicrobial properties against specific bacterial strains, indicating its potential as a therapeutic agent.

In Vivo Studies

In vivo studies are essential for understanding the broader implications of this compound:

  • Toxicological Assessments : Animal studies have been conducted to evaluate the toxicity profile of this compound. Results indicated that at certain doses, the compound caused mild to moderate toxicity, primarily affecting the liver and kidneys.
  • Pharmacokinetics : Research on the pharmacokinetic properties revealed that the compound is metabolized rapidly in vivo, with metabolites showing varied biological activities.

Case Studies

  • Case Study 1: Antitumor Activity
    • A research team evaluated the antitumor effects of this compound on a murine model bearing tumors. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed.
  • Case Study 2: Antimicrobial Efficacy
    • In a clinical setting, the compound was tested against drug-resistant bacterial strains. The findings indicated that it effectively inhibited bacterial growth, providing a potential alternative for treating resistant infections.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
CytotoxicityInduces apoptosis in leukemia cells
Antimicrobial ActivityEffective against specific bacterial strains
Toxicity ProfileMild to moderate toxicity in animal models
PharmacokineticsRapid metabolism with diverse metabolites

Properties

Molecular Formula

C4H7NO2S

Molecular Weight

133.17 g/mol

IUPAC Name

methylcarbamothioyl acetate

InChI

InChI=1S/C4H7NO2S/c1-3(6)7-4(8)5-2/h1-2H3,(H,5,8)

InChI Key

OEGIOYAKRWHJHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=S)NC

Origin of Product

United States

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